Cas no 21860-07-1 (Methyl 3-acetylbenzoate)

Methyl 3-acetylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-acetylbenzoate
- 3-acetylBenzoic acid methyl ester
- 3-Acetyl-benzoic acid methyl ester
- Benzoic acid,3-acetyl-, methyl ester
- 3-(Methoxycarbonyl)acetophenone,1-[3-(Methoxycarbonyl)phenyl]ethan-1-one
- 3-Acetyl-benzoesaeure-methylester
- 3-methoxycarbonylacetophenone
- methyl 3-acetylbenzenecarboxylate
- Benzoic acid, 3-acetyl-, methyl ester
- methyl3-acetylbenzoate
- methyl-3-acetylbenzoate
- Methyl 3-acetylbenzoic acid
- 3-(Methoxycarbonyl)acetophenone
- NCNUIUIDKJSGDM-UHFFFAOYSA-N
- 7004AJ
- SBB059243
- WAA86007
- CS-0044352
- PS-5047
- DTXSID10919674
- FT-0738535
- MFCD09475799
- 21860-07-1
- SY015219
- SCHEMBL70071
- J-014318
- AKOS006329592
- FT-0744017
- 3-(Methoxycarbonyl)acetophenone, 1-[3-(methoxycarbonyl)phenyl]ethan-1-one
- DB-013651
- DB-023522
-
- MDL: MFCD09475799
- インチ: 1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3
- InChIKey: NCNUIUIDKJSGDM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C(C(C([H])([H])[H])=O)=C1[H])=O
計算された属性
- せいみつぶんしりょう: 178.06300
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 339.3±25.0 °C at 760 mmHg
- フラッシュポイント: 139.6±16.7 °C
- PSA: 43.37000
- LogP: 1.67580
Methyl 3-acetylbenzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:室温貯蔵
Methyl 3-acetylbenzoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Methyl 3-acetylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232292-25g |
Methyl 3-acetylbenzoate |
21860-07-1 | 97% | 25g |
¥2593.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y0979116-25g |
methyl 3-acetylbenzoate |
21860-07-1 | 95% | 25g |
$320 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232292-1g |
Methyl 3-acetylbenzoate |
21860-07-1 | 97% | 1g |
¥149.0 | 2022-03-01 | |
Oakwood | 075250-250mg |
3-Acetyl-benzoic acid methyl ester |
21860-07-1 | 250mg |
$15.00 | 2024-07-19 | ||
eNovation Chemicals LLC | D691081-5g |
Methyl 3-Acetylbenzoate |
21860-07-1 | 97% | 5g |
$150 | 2023-05-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04032-25g |
3-Acetyl-benzoic acid methyl ester |
21860-07-1 | 95 | 25g |
$273 | 2023-03-23 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04032-25g |
3-Acetyl-benzoic acid methyl ester |
21860-07-1 | 95% | 25g |
$273 | 2023-09-07 | |
Fluorochem | 075250-25g |
3-Acetyl-benzoic acid methyl ester |
21860-07-1 | 95% | 25g |
£355.00 | 2022-03-01 | |
Ambeed | A133050-25g |
Methyl 3-acetylbenzoate |
21860-07-1 | 97% | 25g |
$287.0 | 2024-04-21 | |
Crysdot LLC | CD12095559-5g |
Methyl 3-acetylbenzoate |
21860-07-1 | 97% | 5g |
$119 | 2024-07-24 |
Methyl 3-acetylbenzoate 関連文献
-
Changdong Shao,Ailan Lu,Xiaoling Wang,Bo Zhou,Xiaohong Guan,Yanghui Zhang Org. Biomol. Chem. 2017 15 5033
Methyl 3-acetylbenzoateに関する追加情報
Methyl 3-acetylbenzoate
Methyl 3-acetylbenzoate (CAS No. 21860-07-1) is a versatile organic compound with significant applications in various industries. This compound, also known as 3-acetylbenzoic acid methyl ester, belongs to the family of aromatic esters and is widely recognized for its unique chemical properties and versatility in synthesis. The molecule consists of a benzoate group with an acetyl substituent at the meta position, making it a valuable intermediate in organic chemistry.
The synthesis of methyl 3-acetylbenzoate can be achieved through several methods, including the esterification of 3-acetylbenzoic acid with methanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or enzymatic catalysts to facilitate the esterification process. The resulting compound exhibits a pleasant fragrance, which has led to its use in the fragrance and flavor industries. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds, further expanding its utility in pharmaceutical research.
One of the most notable applications of methyl 3-acetylbenzoate is in the production of fine chemicals and specialty chemicals. Its structure makes it an ideal candidate for further functionalization, enabling the creation of more complex molecules with diverse applications. For instance, it can be used as an intermediate in the synthesis of antibiotics, antiviral agents, and other therapeutic compounds. Researchers have recently explored its role in developing novel drug delivery systems, where its ester group can be modified to enhance bioavailability and targeting efficiency.
In addition to its pharmaceutical applications, methyl 3-acetylbenzoate has found significant use in the cosmetics industry. Its ability to act as a fragrance component makes it a popular ingredient in perfumes, lotions, and other personal care products. Recent advancements in green chemistry have also led to the exploration of sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high-quality standards.
The chemical stability of methyl 3-acetylbenzoate is another factor that contributes to its widespread use. It is relatively stable under normal storage conditions, making it suitable for long-term storage and transportation. However, like many organic compounds, it can undergo hydrolysis under certain conditions, particularly in the presence of water and acids or bases. This property has been exploited in various industrial processes where controlled hydrolysis is required to generate specific intermediates.
Recent research has also focused on the catalytic transformations of methyl 3-acetylbenzoate, particularly in the context of cross-coupling reactions. These studies have demonstrated its potential as a building block for constructing complex aromatic systems with high precision. For example, palladium-catalyzed coupling reactions have been employed to attach various functional groups to the aromatic ring, opening new avenues for material science and drug discovery.
In summary, methyl 3-acetylbenzoate (CAS No. 21860-07-1) is a multifaceted compound with applications spanning across pharmaceuticals, cosmetics, and fine chemicals. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and green chemistry practices, continue to expand its role in both academic research and industrial applications. As researchers delve deeper into its potential, this compound is poised to contribute even more significantly to various fields of science and technology.
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